molecular formula C8H8BrNOS B2577661 3-Bromo-5-(methylsulfanyl)benzamide CAS No. 2548984-92-3

3-Bromo-5-(methylsulfanyl)benzamide

Cat. No.: B2577661
CAS No.: 2548984-92-3
M. Wt: 246.12
InChI Key: PAQCRFSUCGYTTA-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylsulfanyl)benzamide: is an organic compound with the molecular formula C8H8BrNOS It is a derivative of benzamide, featuring a bromine atom at the 3-position and a methylsulfanyl group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methylsulfanyl)benzamide typically involves the bromination of 5-(methylsulfanyl)benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically conducted in batch reactors with precise control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in different substituted benzamides.

    Oxidation Reactions: Major products include sulfoxides and sulfones.

    Reduction Reactions: Reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-Bromo-5-(methylsulfanyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to introduce bromine and methylsulfanyl functionalities into target compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a tool compound to investigate biological pathways and mechanisms.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Researchers explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methylsulfanyl groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • 3-Bromo-5-(methylsulfanyl)benzoic acid
  • 3-Bromo-5-(methylsulfanyl)benzylamine
  • 3-Bromo-5-(methylsulfanyl)benzyl alcohol

Comparison: Compared to its analogs, 3-Bromo-5-(methylsulfanyl)benzamide is unique due to the presence of the amide functional group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The combination of bromine and methylsulfanyl groups also imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQCRFSUCGYTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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